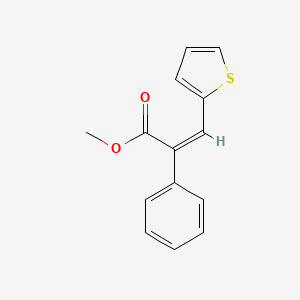

methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate

Beschreibung

Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate is an α,β-unsaturated ester featuring a phenyl group at the α-position and a thiophene ring at the β-position. The (2E)-configuration ensures a planar, conjugated system, enhancing electronic delocalization. This compound is structurally related to bioactive molecules, as thiophene and phenyl moieties are common in pharmaceuticals and materials science.

Eigenschaften

Molekularformel |

C14H12O2S |

|---|---|

Molekulargewicht |

244.31 g/mol |

IUPAC-Name |

methyl (Z)-2-phenyl-3-thiophen-2-ylprop-2-enoate |

InChI |

InChI=1S/C14H12O2S/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10H,1H3/b13-10- |

InChI-Schlüssel |

WFKFCKVQAHHJOW-RAXLEYEMSA-N |

Isomerische SMILES |

COC(=O)/C(=C\C1=CC=CS1)/C2=CC=CC=C2 |

Kanonische SMILES |

COC(=O)C(=CC1=CC=CS1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate typically involves the condensation of thiophene derivatives with phenylacetic acid derivatives. One common method is the Knoevenagel condensation, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base. For instance, the reaction between thiophene-2-carbaldehyde and methyl phenylacetate in the presence of a base like piperidine can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate involves its interaction with various molecular targets. The phenyl and thiophene rings can participate in π-π interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can affect biological pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Properties of Selected Analogs

| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate | C14H12O2S | Phenyl, thiophene | Not reported | Pharmaceuticals, materials |

| Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate | C10H9NO2S | Cyano, thiophene, ethyl | 79–82 | Dyes, organic electronics |

| Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate | C8H10N2O2 | Pyrazole | Liquid | Medicinal chemistry |

| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | C13H13NO3 | Cyano, methoxyphenyl, ethyl | Not reported | Bioactive compound synthesis |

| (2E)-2-Methyl-3-phenylprop-2-enoic acid | C10H10O2 | Phenyl, carboxylic acid | Not reported | Organic synthesis |

Biologische Aktivität

Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its potential as a pharmacological agent.

Chemical Structure and Synthesis

Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate is characterized by its unique structure, which includes a phenyl group and a thiophene moiety. The synthesis typically involves the following steps:

- Formation of the Thiophene Ring : This can be achieved through various methods such as cyclization reactions involving appropriate precursors.

- Esterification : The reaction of thiophene derivatives with methyl acrylate or similar compounds leads to the formation of the desired ester.

Biological Mechanisms

The biological activity of methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate is primarily attributed to its interactions with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, particularly microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a critical role in the biosynthesis of prostaglandin E2 (PGE2), which is implicated in inflammation and cancer progression .

- Cell Cycle Modulation : Studies indicate that this compound can induce cell cycle arrest in cancer cell lines, suggesting its potential use in cancer therapy. For instance, it has been observed to cause G0/G1 phase arrest and subsequent apoptosis in A549 lung cancer cells .

Case Study 1: Inhibition of mPGES-1

A recent study identified methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate as a promising candidate for mPGES-1 inhibition. The compound exhibited low micromolar IC50 values against this target, indicating strong inhibitory activity. In vitro assays demonstrated that treatment with this compound resulted in significant reductions in PGE2 levels in treated cells compared to controls .

Case Study 2: Antitumor Activity

In another investigation, methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate was tested against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). Results showed that the compound not only inhibited cell proliferation but also induced apoptosis through intrinsic pathways, evidenced by increased subG0/G1 fractions during cell cycle analysis .

Comparative Analysis

To better understand the activity of methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Methyl (E)-3-(3-amino-cyano)propanoate | Enzyme inhibitor for mPGES-1 | 5.0 |

| Methyl (E)-3-(4-chlorophenyl)propanoate | Antitumor activity against A549 cells | 10.0 |

| Methyl (E)-3-(5-bromothiophenyl)propanoate | Moderate anti-inflammatory effects | 15.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.